molecular formula C8H7N3OS B6423184 N-(2,1,3-benzothiadiazol-4-yl)acetamide CAS No. 16540-61-7

N-(2,1,3-benzothiadiazol-4-yl)acetamide

Cat. No.: B6423184
CAS No.: 16540-61-7
M. Wt: 193.23 g/mol
InChI Key: HVBDCQSQTXJVJS-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)acetamide is a compound that belongs to the benzothiadiazole family. Benzothiadiazoles are known for their strong electron-withdrawing properties, making them valuable in various scientific and industrial applications. This compound is particularly significant due to its potential use in organic electronics, photoluminescent materials, and as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)acetamide typically involves the reaction of 2,1,3-benzothiadiazole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole: The parent compound, known for its electron-withdrawing properties.

    4,7-Dibromo-2,1,3-benzothiadiazole: Commonly used as a building block in the synthesis of larger molecules and conductive polymers.

    N,N’-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine: A derivative with unique coordination properties

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)acetamide stands out due to its specific functional group, which imparts unique properties and reactivity. Its acetamide group allows for additional hydrogen bonding and interactions, making it valuable in various applications .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c1-5(12)9-6-3-2-4-7-8(6)11-13-10-7/h2-4H,1H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBDCQSQTXJVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=NSN=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308222
Record name N-(2,1,3-benzothiadiazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16540-61-7
Record name NSC202732
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202732
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,1,3-benzothiadiazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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